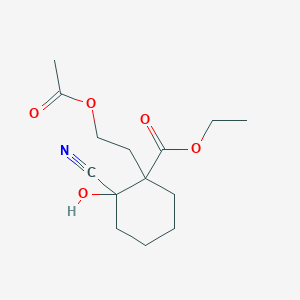
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes an ester, a cyano group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexanone derivative, which undergoes a series of reactions including esterification, cyanation, and hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar ester functionality but lacks the cyano and hydroxyl groups.
Cyclohexanone: Similar cyclohexane ring but lacks the ester, cyano, and hydroxyl groups.
Ethyl cyanoacetate: Contains a cyano group but lacks the cyclohexane ring and hydroxyl group.
Uniqueness
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6331-48-2 |
|---|---|
Molecular Formula |
C14H21NO5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H21NO5/c1-3-19-12(17)13(8-9-20-11(2)16)6-4-5-7-14(13,18)10-15/h18H,3-9H2,1-2H3 |
InChI Key |
DDYXIJSBNQFUKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1(C#N)O)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















